REACTION_CXSMILES
|
ClCCl.[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=[O:8])[C:5]1=[O:6].[S:15]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16]1.C(N(CC)CC)C>C(OC(=O)C)(=O)C.C(N(CC)CC)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[S:15]1[CH:19]=[CH:18][C:17]([N:4]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:7](=[O:8])[C:5]2=[O:6])=[CH:16]1 |f:6.7.8.9,10.11.12|
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Name
|
|
Quantity
|
0.1 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
62 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
catalyst
|
Smiles
|
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with anhydrous ether (500 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was dried in vacuo at 55° C. for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 50° C. for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by preparative TLC
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)N1C(C(C2=CC=CC=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.11 mmol | |
AMOUNT: MASS | 25 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |